Ethyl 6-hydroxypyridazine-3-carboxylate
Overview
Description
Ethyl 6-hydroxypyridazine-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate involves heating a solution in phosphorus oxychloride at 100°C for 2 hours . After cooling, the solution is concentrated and the residue is carefully poured into ice water, slowly neutralized with 10% NaOH aqueous solution in an ice bath, and then extracted with ethyl acetate . The organic layer is washed with saturated NaCl aqueous solution, dried over anhydrous MgSO4, and evaporated in vacuo . The residue is purified by flash chromatography on silica gel to obtain the compound as a white solid .Molecular Structure Analysis
The linear structure formula of Ethyl 6-hydroxypyridazine-3-carboxylate is C7H8N2O3 . The InChI Code is 1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
Ethyl 6-hydroxypyridazine-3-carboxylate is a solid at room temperature . It has a boiling point of 381.8°C at 760 mmHg .Scientific Research Applications
Synthesis of Functionalised Derivatives
Ethyl 6-hydroxypyridazine-3-carboxylate is a key compound in the synthesis of various functionalized derivatives. For instance, ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives have been obtained using 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. This process leads to the creation of ethyl 2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate and other derivatives, showing the compound's versatility in synthesizing a range of chemical structures (Arrault et al., 2002).
Potential Anticancer Agents
Research has explored the use of ethyl 6-hydroxypyridazine-3-carboxylate derivatives as potential anticancer agents. In one study, derivatives were tested against L1210 cells and mice bearing P388 leukemia, indicating the compound’s potential in cancer research (Temple et al., 1983).
Antimicrobial Applications
Another significant application is in the development of antimicrobial agents. For example, ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives have shown significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Ethyl 6-hydroxypyridazine-3-carboxylate is also instrumental in synthesizing pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives. These compounds have been evaluated for their antitumor activities against lung cancer, showcasing their relevance in developing new chemotherapeutics (El-Kalyoubi & Agili, 2020).
Experimental Delay in Aging Patterns
In gerontology research, derivatives of ethyl 6-hydroxypyridazine-3-carboxylate, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, have been studied as geroprotectors, potentially delaying aging and extending lifespan in specific mouse models (Emanuel & Obukhova, 1978).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-oxo-1H-pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZFPPKCYNMOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxypyridazine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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